molecular formula C6H4N4O4 B14210887 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid CAS No. 754917-50-5

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid

Cat. No.: B14210887
CAS No.: 754917-50-5
M. Wt: 196.12 g/mol
InChI Key: YYQIQOYHJRTGGL-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be converted to an amine or other functional groups.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products: The major products formed from these reactions include various substituted imidazoles, amines, and other derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 1-Methyl-1H-imidazole-5-carboxylic acid
  • 4,5-Imidazoledicarboxylic acid

Comparison: Compared to these similar compounds, 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid is unique due to its cyano and nitro substituents, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

754917-50-5

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid

InChI

InChI=1S/C6H4N4O4/c1-9-3(2-7)4(10(13)14)8-5(9)6(11)12/h1H3,(H,11,12)

InChI Key

YYQIQOYHJRTGGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N

Origin of Product

United States

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